molecular formula C22H32N4O3S B5034610 1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone

1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone

Cat. No.: B5034610
M. Wt: 432.6 g/mol
InChI Key: CZPGTOGDOUMHAC-UHFFFAOYSA-N
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Description

1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is a complex organic compound that features an imidazole ring, a diazepane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted phenylpropyl compounds .

Scientific Research Applications

1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the diazepane ring can interact with protein binding sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-3-30(28,29)22-23-17-21(18-24-12-8-13-25(16-15-24)19(2)27)26(22)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,17H,3,7-8,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPGTOGDOUMHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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